1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine
Description
1-(4-Methyl-3-nitrobenzoyl)-4-phenylpiperazine is a synthetic piperazine derivative characterized by a 4-phenylpiperazine core substituted with a benzoyl group bearing a methyl group at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound belongs to a broader class of N-substituted piperazines, which are frequently explored for their diverse pharmacological activities, including neuroprotective, anticonvulsant, and receptor-modulating properties .
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-7-8-15(13-17(14)21(23)24)18(22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOPHDBXYBJYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-amino-3-methylbenzoyl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-carboxy-3-nitrobenzoyl)-4-phenylpiperazine.
Scientific Research Applications
1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring may facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl substituent’s electronic and steric properties significantly influence biological activity. Key analogs include:
Key Observations :
- Methyl vs.
Piperazine Core Modifications
Variations in the piperazine ring’s substituents alter pharmacokinetic and pharmacodynamic profiles:
Key Observations :
- Sulfonyl vs. Benzoyl Groups : NSPP’s sulfonyl group confers distinct solubility and target engagement (e.g., hedgehog pathway activation) compared to benzoyl-substituted analogs .
- Aminopropyl Chain: The 3-aminopropyl group in 1-(3-aminopropyl)-4-phenylpiperazine introduces a basic center, enhancing interactions with ion channels implicated in anticonvulsant activity .
Species-Specific Activity and Assay Conditions
- KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine): Exhibits species-dependent potency at P2X7 receptors, with 10-fold lower IC50 in humans compared to mice .
- Assay Conditions : Antagonist potency for KN62 and OxATP varies with temperature (22°C vs. 37°C) and buffer composition (NaCl vs. sucrose), emphasizing the need for standardized testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
